

Spectroscopic Profile of 3,3-Dimethyl-1,4-pentadiene: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethyl-1,4-pentadiene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,3-Dimethyl-1,4-pentadiene**, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its unique structural features. This document is intended to serve as a practical resource for the identification, characterization, and utilization of this compound in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data for **3,3-Dimethyl-1,4-pentadiene**.

^1H NMR Data

While a definitive, peer-reviewed ^1H NMR spectrum with assigned chemical shifts and coupling constants for **3,3-Dimethyl-1,4-pentadiene** is not readily available in the public domain, the expected proton environments can be predicted based on its structure. The molecule possesses two types of protons: the vinyl protons of the two double bonds and the protons of the two methyl groups. Due to the symmetry of the molecule, the two vinyl groups are chemically equivalent, as are the two methyl groups.

Table 1: Predicted ^1H NMR Spectral Data for **3,3-Dimethyl-1,4-pentadiene**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
$=\text{CH}_2$	4.8 - 5.2	Doublet of doublets (dd)	4H
$=\text{CH}-$	5.8 - 6.2	Doublet of doublets of doublets (ddd)	2H
$-\text{CH}_3$	~ 1.1	Singlet (s)	6H

^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ^{13}C NMR Spectral Data for **3,3-Dimethyl-1,4-pentadiene**

Carbon Atom	Chemical Shift (δ , ppm)
C1, C5 ($=\text{CH}_2$)	111.9
C2, C4 ($=\text{CH}$)	144.9
C3 ($\text{C}(\text{CH}_3)_2$)	38.6
$-\text{CH}_3$	26.5

Source: Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3,3-Dimethyl-1,4-pentadiene** is characterized by the presence of C-H bonds of both sp^2 and sp^3 hybridized carbons, as well as the C=C double bond.[\[1\]](#)[\[2\]](#)

Table 3: Key IR Absorption Bands for **3,3-Dimethyl-1,4-pentadiene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Strong	=C-H stretch (vinyl)
2970	Strong	C-H stretch (methyl)
1640	Medium	C=C stretch
1415	Medium	=C-H in-plane bend
995, 910	Strong	=C-H out-of-plane bend (wag)

Source: NIST Chemistry
WebBook, SpectraBase

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **3,3-Dimethyl-1,4-pentadiene** shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.[\[2\]](#)[\[3\]](#)

Table 4: Major Fragment Ions in the Mass Spectrum of **3,3-Dimethyl-1,4-pentadiene**

m/z	Relative Intensity	Proposed Fragment
96	Moderate	[C ₇ H ₁₂] ⁺ (Molecular Ion)
81	High	[C ₆ H ₉] ⁺ (Loss of CH ₃)
67	Moderate	[C ₅ H ₇] ⁺
55	High	[C ₄ H ₇] ⁺
41	Base Peak	[C ₃ H ₅] ⁺ (Allyl cation)

Source: NIST Chemistry
WebBook, PubChem[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific instrumental parameters may vary.

NMR Spectroscopy

Sample Preparation: A dilute solution of **3,3-Dimethyl-1,4-pentadiene** is prepared in a deuterated solvent (e.g., CDCl_3) and transferred to a 5 mm NMR tube.

Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum.

Infrared Spectroscopy

For Volatile Liquids (Neat): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.^[4]

Gas Phase: The vapor phase IR spectrum can be obtained by introducing the sample into a gas cell.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

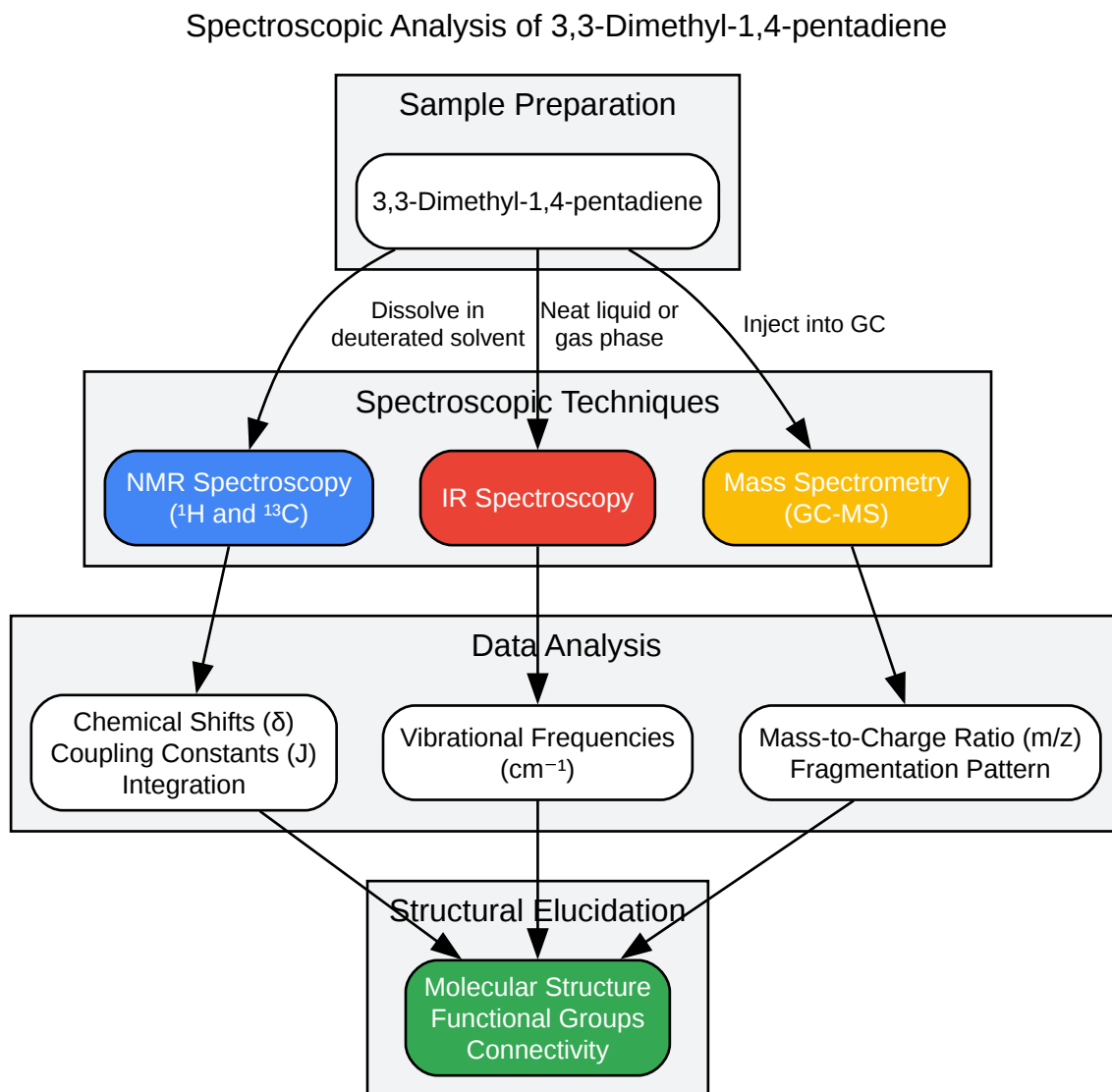
Mass Spectrometry

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the typical method for analyzing volatile organic compounds like **3,3-Dimethyl-1,4-pentadiene**.^{[5][6][7][8][9]}

Procedure: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting ions are separated based on their mass-to-charge ratio and detected.^{[10][11]}

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3,3-Dimethyl-1,4-pentadiene**.



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Caption: Workflow for the spectroscopic characterization of **3,3-Dimethyl-1,4-pentadiene**.

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